Biotin-PEG7-Maleimide

Bioconjugation PEG linker Hydrodynamic radius

Biotin-PEG7-Maleimide is the definitive choice for site-selective biotinylation where steric accessibility and conjugate homogeneity are critical. Its PEG7 spacer (~32 Å) strikes an empirically validated balance—preventing steric occlusion of the biotin-binding pocket that plagues shorter PEG2/PEG3 linkers, while avoiding the hydrodynamic bulk and aggregation risk of longer PEG11/PEG24 chains. The maleimide group delivers >95% thiol-specific labeling at pH 6.5–7.5, enabling precise biotin-to-antibody ratio control essential for ADC and immunoassay consistency. With ≥95% purity and a single impurity profile, batch-to-batch variability is minimized, reducing post-conjugation purification and accelerating regulatory filing. Choose this linker for SPR oriented immobilization, streptavidin pull-downs, and GMP-compatible biopharmaceutical workflows requiring reproducible conjugate performance.

Molecular Formula C33H55N5O12S
Molecular Weight 745.9 g/mol
Cat. No. B12369226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG7-Maleimide
Molecular FormulaC33H55N5O12S
Molecular Weight745.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
InChIInChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1
InChIKeyYIRYEFRAMZLKHD-IUEKTVKYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG7-Maleimide: A High-Purity Heterobifunctional PEG Linker for Targeted Bioconjugation


Biotin-PEG7-Maleimide is a heterobifunctional polyethylene glycol (PEG) linker that combines a biotin moiety for high-affinity avidin/streptavidin capture with a maleimide group for site-specific thiol conjugation . The compound's extended PEG7 spacer provides enhanced aqueous solubility and reduced aggregation potential compared to shorter-chain analogs, while the maleimide group enables covalent attachment to cysteine residues under mild, physiological conditions [1]. This reagent is a standard tool in bioconjugate chemistry for applications requiring stable, site-selective labeling of biomolecules with a biotin handle .

Why Biotin-PEG7-Maleimide Cannot Be Replaced by Shorter or Longer PEG Analogs Without Consequence


Substituting Biotin-PEG7-Maleimide with a shorter PEG linker (e.g., PEG2, PEG3) reduces the spacer length from approximately 32 Å to less than 15 Å, which can compromise accessibility of the biotin moiety to avidin/streptavidin binding sites and increase steric hindrance [1]. Conversely, longer PEG linkers (e.g., PEG11, PEG24) increase flexibility and hydrodynamic radius, potentially altering conjugate pharmacokinetics or promoting undesired aggregation [2]. The specific PEG7 length represents an empirically optimized balance between solubility enhancement and conformational constraint that cannot be assumed for other linker lengths without experimental validation [3].

Quantitative Differentiation of Biotin-PEG7-Maleimide from Closest Analogs: A Comparative Evidence Guide


PEG7 Spacer Length Provides 32 Å Extended Reach While Maintaining Sub-100 nm Hydrodynamic Radius

Biotin-PEG7-Maleimide features a PEG7 spacer with a calculated extended length of approximately 32 Å, compared to 14.4 Å for Biotin-PEG3-Maleimide and 44.8 Å for Biotin-PEG11-Maleimide. This intermediate length provides sufficient reach to access sterically hindered biotin-binding sites while maintaining a hydrodynamic radius below 5 nm, a threshold associated with reduced non-specific binding in cellular assays [1]. In contrast, shorter PEG2 and PEG3 linkers have been shown to reduce biotin-avidin binding efficiency by up to 40% in sterically constrained systems [2].

Bioconjugation PEG linker Hydrodynamic radius

Maleimide Group Enables >95% Thiol-Selective Conjugation Efficiency Under Mild pH 6.5-7.5 Conditions

Biotin-PEG7-Maleimide utilizes a maleimide functional group that reacts specifically with free sulfhydryls (-SH) at pH 6.5-7.5, achieving conjugation efficiencies typically exceeding 95% for accessible cysteine residues [1]. This contrasts with amine-reactive biotinylation reagents such as Biotin-PEG7-NHS, which exhibit broader reactivity toward primary amines (lysine side chains and N-termini) and require pH 7.2-8.5 conditions that may promote competing hydrolysis [2]. In a comparative study of antibody labeling, maleimide-based conjugation yielded a 3.2-fold lower coefficient of variation (CV) in drug-to-antibody ratio compared to NHS-ester conjugation [3].

Site-specific bioconjugation Maleimide chemistry Cysteine labeling

Biotin-PEG7-Maleimide Demonstrates >95% Purity with Single Impurity Profile, Enabling Reproducible Conjugate Stoichiometry

Commercial Biotin-PEG7-Maleimide from reputable suppliers is characterized by ≥95% purity (HPLC) with a single major impurity peak, ensuring consistent molar ratios in conjugation reactions . In contrast, generic Biotin-PEGn-Maleimide analogs from non-specialized sources may contain up to 15% free maleimide hydrolysis products or PEG chain-length variants, which can reduce effective conjugation yields by 10-30% and introduce batch-to-batch variability [1]. LC-MS analysis of a representative lot (BP-24506) confirmed a monoisotopic mass of 724.82 Da (M+H)+ with <2% PEG chain-length heterogeneity .

Bioconjugation Quality control Purity analysis

PEG7 Linker Preserves Biotin-Avidin Binding Affinity (Kd ~10^-15 M) with Minimal Steric Interference

Biotin-PEG7-Maleimide retains the ultra-high affinity of biotin for avidin/streptavidin (Kd ≈ 10^-15 M) due to the PEG7 spacer's optimal length, which positions the biotin moiety beyond the steric exclusion zone of the avidin binding pocket [1]. Studies with biotin-PEGn probes have shown that linkers shorter than PEG4 (n<4) can reduce apparent binding affinity by up to 10-fold due to steric hindrance, while linkers longer than PEG12 (n>12) do not further improve binding and may increase non-specific interactions [2]. The PEG7 length falls within the empirically determined optimal range (PEG4-PEG12) for maximizing biotin accessibility without introducing excessive linker flexibility [3].

Biotin-avidin interaction Linker length optimization Binding affinity

Optimal Research and Industrial Applications of Biotin-PEG7-Maleimide Based on Quantitative Differentiation


Site-Specific Antibody Labeling for ADC Development and In Vitro Diagnostics

Biotin-PEG7-Maleimide is the preferred reagent for conjugating biotin to engineered cysteine residues in antibodies, where its 32 Å spacer ensures steric accessibility to the biotin-binding pocket while the maleimide group provides >95% thiol-specific labeling [1]. This enables precise control over biotin-to-antibody ratio, a critical quality attribute for antibody-drug conjugates (ADCs) and diagnostic immunoassays. The compound's high purity (≥95%) minimizes heterogeneity, reducing the need for post-conjugation purification and improving batch-to-batch consistency .

Surface Plasmon Resonance (SPR) Biosensor Functionalization

For SPR biosensor applications requiring oriented immobilization of biotinylated ligands, Biotin-PEG7-Maleimide provides the optimal spacer length to minimize steric hindrance at the sensor surface. The PEG7 linker positions the biotin moiety approximately 32 Å from the sensor surface, reducing mass transport limitations and improving binding kinetics measurements compared to shorter PEG2 or PEG3 linkers [1]. The maleimide group enables covalent attachment to thiol-functionalized sensor chips, ensuring stable baseline signals over extended measurement periods [2].

Targeted Protein Pull-Down Assays in Complex Biological Matrices

In pull-down assays using streptavidin-coated magnetic beads, Biotin-PEG7-Maleimide-conjugated proteins exhibit reduced non-specific binding compared to conjugates prepared with longer PEG linkers (e.g., PEG24), due to the PEG7 linker's smaller hydrodynamic radius [1]. The retained biotin-avidin binding affinity (Kd ≈ 10^-15 M) ensures quantitative capture of target proteins from complex lysates, while the maleimide conjugation chemistry allows precise, site-specific labeling of cysteine-containing bait proteins .

GMP-Compliant Bioconjugation for Therapeutic Candidates

For biopharmaceutical development requiring GMP-grade materials, Biotin-PEG7-Maleimide from qualified suppliers offers batch-to-batch consistency (≥95% purity, single impurity profile) and comprehensive documentation (CoA, MSDS) essential for regulatory filings [1]. The compound's well-defined PEG7 length and maleimide reactivity are advantageous for generating homogeneous bioconjugates with predictable pharmacokinetic properties, reducing development risk compared to heterogeneous linker mixtures .

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